Physicochemical Differentiation: Density and Refractive Index Distinguish the Meta Isomer from the Ortho Isomer
The meta-chloro isomer exhibits a consistently lower density and refractive index compared to the ortho-chloro isomer. Methyl 2-(3-chlorophenyl)acetate has a density of 1.197 g·cm⁻³ (at 20 °C) and a refractive index (n20/D) of 1.5225–1.5245 . Its ortho isomer, methyl 2-(2-chlorophenyl)acetate, has a measured density of 1.21 g·cm⁻³ and a refractive index of 1.524–1.526 . The para isomer matches the meta isomer more closely, with a density of 1.197 g·cm⁻³ and a refractive index of 1.522–1.524, making the ortho/meta pair the critical differentiation target [1]. These properties are crucial for confirming isomer identity during incoming quality control of procured batches, as NMR alone cannot always resolve positional isomers when a sample is complex.
| Evidence Dimension | Density (20 °C) and Refractive Index (n20/D) |
|---|---|
| Target Compound Data | Density = 1.197 g·cm⁻³; Refractive Index = 1.5225–1.5245 |
| Comparator Or Baseline | Ortho isomer (CAS 57486-68-7): Density = 1.21 g·cm⁻³; Refractive Index = 1.524–1.526. Para isomer (CAS 52449-43-1): Density = 1.197 g·cm⁻³; Refractive Index = 1.522–1.524. |
| Quantified Difference | Density difference vs. ortho: ~0.013 g·cm⁻³ (1.2%). Refractive index difference vs. ortho: ~0.0015 units. Negligible difference vs. para. |
| Conditions | Values from vendor technical datasheets and chemical databases at 20 °C. |
Why This Matters
Density and refractive index provide a rapid, low-cost orthogonal method to verify isomer identity when NMR signals overlap, ensuring that the correct meta isomer is used in a synthetic sequence.
- [1] Kepu China. (2021). 4-Chlorophenylacetic acid methyl ester: Physicochemical properties. View Source
